N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and a fluorophenyl group . These groups are common in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The thiazole ring in the compound is a five-membered ring containing sulfur and nitrogen . The furan ring is a five-membered aromatic ring containing oxygen. The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis
The thiazole and furan rings in the compound are aromatic, meaning they have delocalized pi electrons and can participate in various chemical reactions such as donor-acceptor and nucleophilic reactions .Scientific Research Applications
Antimicrobial and Biological Activities
- A study by Çakmak et al. (2022) on a similar thiazole-based heterocyclic amide found that the compound exhibited significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Çakmak et al., 2022).
- Another research by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, showing antimicrobial, antilipase, and antiurease activities, indicating its potential in antimicrobial applications (Başoğlu et al., 2013).
Synthesis and Chemical Properties
- Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, a compound with a similar furan-based structure, exploring its reactivity and potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Fluorescence and Bio-Imaging Applications
- A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor using a similar furan-2-carboxamide group for detecting Cd2+ and CN− ions. This sensor was successfully applied in bio-imaging in live cells and zebrafish, indicating its utility in biological imaging and sensing applications (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Thiazoles have been found in many potent biologically active compounds, such as antimicrobials, antifungals, antiretrovirals, and antineoplastics .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit key enzymes in bacterial cells, leading to their antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in bacterial cell wall synthesis and viral replication .
Pharmacokinetics
Thiazole derivatives can have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMVUCBYHIDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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